molecular formula C10H7NO B1278314 2-(Prop-2-yn-1-yloxy)benzonitrile CAS No. 65211-56-5

2-(Prop-2-yn-1-yloxy)benzonitrile

Cat. No.: B1278314
CAS No.: 65211-56-5
M. Wt: 157.17 g/mol
InChI Key: NUSJHOMNCFIHFI-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H7NO. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a prop-2-yn-1-yloxy group (-OCH2C≡CH). This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Propargyl BromideK2CO3, AcetoneThis compound\text{2-Hydroxybenzonitrile} + \text{Propargyl Bromide} \xrightarrow{\text{K2CO3, Acetone}} \text{this compound} 2-Hydroxybenzonitrile+Propargyl BromideK2CO3, Acetone​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale, yield, and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Addition Reactions: The alkyne group can undergo addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used to substitute the nitrile group.

    Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the alkyne group.

    Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the alkyne group to a diketone.

Major Products Formed

    Substitution: Substitution of the nitrile group can yield azides or other substituted products.

    Addition: Hydrogenation of the alkyne group can yield the corresponding alkane.

    Oxidation: Oxidation of the alkyne group can yield diketones or carboxylic acids.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yloxy)benzonitrile: Similar structure but with the prop-2-yn-1-yloxy group at the para position.

    2-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an amino group instead of a nitrile group.

    2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

2-(Prop-2-yn-1-yloxy)benzonitrile is unique due to the combination of its nitrile and alkyne functionalities, which provide a versatile platform for various chemical transformations and applications

Properties

IUPAC Name

2-prop-2-ynoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSJHOMNCFIHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452912
Record name 2-(prop-2-yn-1-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65211-56-5
Record name 2-(prop-2-yn-1-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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